5-Methoxy-2-(propylamino)benzoic acid is a compound that falls within the category of benzoic acid derivatives. Its structure features a methoxy group and a propylamino substituent, which may impart unique pharmacological properties. This compound could be relevant in medicinal chemistry, particularly in developing anti-inflammatory or analgesic agents.
This compound can be classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring. The methoxy group (-OCH₃) and the propylamino group (-NH(C₃H₇)) further classify it as a substituted benzoic acid. The specific molecular formula for 5-Methoxy-2-(propylamino)benzoic acid is , and its molecular weight is approximately 221.27 g/mol.
The synthesis of 5-Methoxy-2-(propylamino)benzoic acid can be achieved through several methods, with one common approach involving the reaction of 5-methoxy-2-nitrobenzoic acid with propylamine. The reduction of the nitro group to an amino group can be performed using catalytic hydrogenation or metal-based reducing agents such as iron in acidic conditions.
5-Methoxy-2-(propylamino)benzoic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions can be monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
The mechanism of action for compounds like 5-Methoxy-2-(propylamino)benzoic acid often involves modulation of inflammatory pathways. It may act by inhibiting enzymes like cyclooxygenase (COX), which are crucial in synthesizing prostaglandins—compounds involved in inflammation and pain signaling.
Data from pharmacological studies would support these mechanisms, indicating potential therapeutic applications in pain management.
5-Methoxy-2-(propylamino)benzoic acid has potential applications in various fields:
The extrinsic apoptotic pathway represents a critical vulnerability in cancer cells that resist conventional chemotherapy. 5-Methoxy-2-(propylamino)benzoic acid derivatives (exemplified by the research compound P053) disrupt PP5-mediated survival signaling in von Hippel-Lindau (VHL)-deficient renal carcinomas. PP5 (serine/threonine protein phosphatase-5) maintains complex II integrity by dephosphorylating the death effector domain (DED) of FADD (Fas-associated death domain protein) at Ser194. This post-translational modification stabilizes the DISC (death-inducing signaling complex), enabling cancer cells to evade external death signals [1].
Competitive inhibition of PP5 by 5-Methoxy-2-(propylamino)benzoic acid derivatives induces three convergent pro-apoptotic effects:
Table 1: Apoptotic Effects of 5-Methoxy-2-(propylamino)benzoic Acid Derivatives in VHL-Null ccRCC Models
Parameter | PP5 Inhibition | Apoptosis Induction | Signaling Consequences |
---|---|---|---|
Ki Value | 234–277 nM (competitive) | N/A | Direct catalytic site binding confirmed via biotin-P13 pull-down assays [1] |
FADD Phosphorylation | >5-fold increase (pS194) | Within 6 hours | Complex II dissociation and loss of pro-survival signaling [1] |
Caspase Cleavage | Cleaved caspase-8 (p43/p18) | 12–18 hours | PARP cleavage and DNA fragmentation [1] |
Bcl-2 Interaction | Bcl-2/Bcl-xL inactivation via tBid | 18–24 hours | Cytochrome c release and apoptosome formation [5] |
In Vivo Efficacy | Tumor volume reduction (62%) | 28-day treatment | Suppressed xenograft growth in 786-O cell-derived models [1] |
Notably, PP5 inhibition exhibits synthetic lethality in VHL-deficient clear cell renal cell carcinoma (ccRCC), where elevated PP5 levels compensate for VHL loss. The compound P053 (a structural analog) demonstrates a Ki of 234 ± 50 nM against PP5 and induces 62% tumor volume reduction in vivo through this mechanism. This targeted approach circumvents the immunosuppressive microenvironment characteristic of ccRCC while minimizing cytotoxicity to non-malignant cells [1] [5].
The benzoic acid nucleus functions as a privileged scaffold in phosphatase-targeted drug development due to its metal-coordinating capacity and spatial compatibility with conserved catalytic domains. 5-Methoxy-2-(propylamino)benzoic acid exemplifies strategic optimization of this core through three pharmacophoric elements:
Table 2: Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives Targeting PP5
Structural Feature | Role in Pharmacophore | Impact on Bioactivity | Design Implications |
---|---|---|---|
Ortho-Substituted Amino Group | H-bond donation to Asn303 | 277 nM vs. 890 nM Ki (methylamino vs. propylamino) | Propyl chain optimizes van der Waals contacts [1] |
Para-Methoxy Group | π-Stacking with Trp386 | 3.1-fold loss in potency upon demethylation | Electron density modulation enhances stacking [1] [4] |
Carboxylate Orientation | Metal ion coordination | >100-fold selectivity over PP1/PP2A | Mimics phosphate geometry in catalytic pocket [3] |
Aromatic Planarity | Hydrophobic contact with αJ-helix | IC50 shift from 0.3 μM (planar) to 4.7 μM (nonplanar) | Rigidity enhances binding entropy [1] [4] |
Side Chain Biotinylation | Binding validation | Kd 0.8 μM (biotin-P13) | Confirms catalytic site engagement [1] |
Comparative molecular docking using PP5 crystal structures (PDB: 5HPE, 3H60, 3H68) reveals that propylamino substitution outperforms methyl or ethyl analogs by filling a hydrophobic niche adjacent to Arg275 and Tyr451. This explains the 3.2-fold potency advantage of propylamino derivatives (Ki 234 nM) over methylamino counterparts (Ki 754 nM). Furthermore, virtual screening of 3.7 million compounds identified only P053 as a consensus hit across multiple PP5 metal-ion states (Mn²⁺/Zn²⁺/Fe²⁺), underscoring the pharmacophore’s selective adaptability [1] [4].
Benzoic acid-based inhibitors leverage this three-point pharmacophore to achieve PP5 selectivity over other serine/threonine phosphatases. The conserved catalytic sites of PP1/PP2A lack PP5’s distinctive αJ-helix conformation, which creates a deeper hydrophobic groove accommodating the propylamino moiety. This architectural distinction enables >100-fold selectivity, minimizing off-target phosphatase inhibition [1] [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3